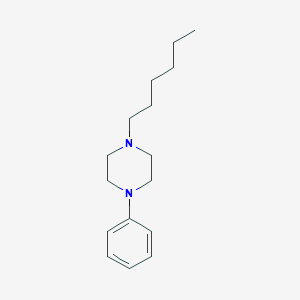

1-Hexyl-4-phenylpiperazine

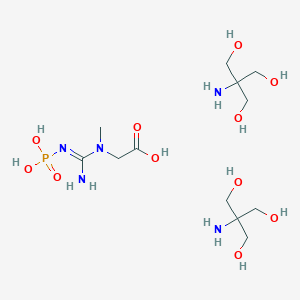

Vue d'ensemble

Description

1-Hexyl-4-phenylpiperazine is a chemical compound . It is a derivative of phenylpiperazine , a class of compounds that have been shown to have potential as permeation enhancers .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Hexyl-4-phenylpiperazine, has been the subject of several studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Hexyl-4-phenylpiperazine is related to its physical and chemical properties . The structure-function relationship of phenylpiperazine derivatives has been studied, with the aim of understanding how the chemistry of 1-phenylpiperazine affects its utility as an intestinal permeation enhancer .

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia : Substituted 4-phenylpiperazine side chains, like in 1-Hexyl-4-phenylpiperazine, can effectively eliminate opioid agonist metabolites in 1a adrenoceptor antagonists. This is beneficial for the treatment of benign prostatic hyperplasia (Lagu et al., 1999).

Brain Imaging Agent : Radioiodinated 1-(diethylaminopropyl)-4-phenylpiperazine has shown potential as a brain imaging agent due to its high brain uptake and retention, which could be useful for regional cerebral blood flow imaging (Hanson, Franke, & Webb, 1985).

Synthesis of Neurological Radiopharmaceuticals : A novel method for rapidly synthesizing phenylpiperazines on solid support has been developed, enabling the production of short-lived neurological radiopharmaceuticals in high yield and simplicity (Mishani et al., 1996).

Antifungal Activity : Derivatives like N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines have shown promising antifungal activity against Pneumocystis carinii (Laurent et al., 2010).

Receptor Affinity Studies : 1-phenylpiperazine 2a with a 3-membered alkyl chain shows the highest affinity and selectivity for the 5-HT(1A) receptor, indicating potential applications in neuropharmacology (Perrone et al., 1996).

Hsp90 Inhibitors : A study has found that a novel Hsp90 inhibitor containing 1-phenylpiperazine scaffold shows improved activity at both target-based and cell-based levels (Jia et al., 2014).

Intestinal Permeation Enhancers : Phenylpiperazine derivatives, like 1-methyl-4-phenylpiperazine, show potential as intestinal permeation enhancers with lower toxicity than 1-phenylpiperazine (Fein, Lamson, & Whitehead, 2017).

Antidepressant and Anxiolytic Effects : Compounds HBK-14 and HBK-15, based on phenylpiperazine derivatives, show potent antidepressant-like properties and anxiolytic-like effects in animal models (Pytka et al., 2015).

Electrochemical Synthesis : A study developed an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).

Antimicrobial Activity : Meta-alkoxyphenylcarbamates with substituted N-phenylpiperazine fragments show antimicrobial activity against Escherichia coli and Candida albicans (Malík et al., 2012).

Safety And Hazards

Orientations Futures

The future directions for 1-Hexyl-4-phenylpiperazine research could involve further exploration of its potential as a permeation enhancer . Additionally, the development of novel 1-amidino-4-phenylpiperazine derivatives shows promise in the search for effective and safe human TAAR1 (hTAAR1) ligands .

Propriétés

IUPAC Name |

1-hexyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-2-3-4-8-11-17-12-14-18(15-13-17)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSTXRUAXCTZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437574 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-4-phenylpiperazine | |

CAS RN |

104393-81-9 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)